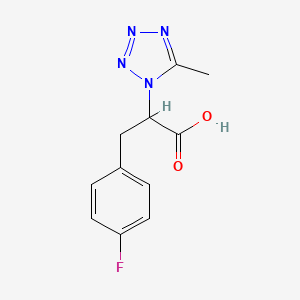

3-(4-fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-(5-methyltetrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O2/c1-7-13-14-15-16(7)10(11(17)18)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXHEJIMLZVGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C(CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601178012 | |

| Record name | α-[(4-Fluorophenyl)methyl]-5-methyl-1H-tetrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118787-16-8 | |

| Record name | α-[(4-Fluorophenyl)methyl]-5-methyl-1H-tetrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118787-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[(4-Fluorophenyl)methyl]-5-methyl-1H-tetrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Tetrazole Intermediate (Procedure A)

- Mix equimolar amounts of 4-fluorobenzaldehyde and tritylamine in methanol.

- Subject the mixture to microwave irradiation at 100 °C for 15 minutes to form an imine intermediate.

- Add isocyanide and azidotrimethylsilane; stir at room temperature for 18 hours.

- Evaporate solvent under reduced pressure.

- Purify residue by flash chromatography to isolate the tetrazole intermediate.

Hydrolysis to Amino Acid (Procedure B)

- Treat the tetrazole intermediate with 6N HCl at 80 °C for 18 hours.

- Filter off precipitate.

- Evaporate filtrate under reduced pressure.

- Neutralize aqueous solution to pH 7 with 35% aqueous ammonia.

- Evaporate to dryness to obtain the tetrazole-substituted amino acid.

Optimization and Reaction Conditions

| Parameter | Conditions Tested | Optimal Condition | Notes |

|---|---|---|---|

| Solvent | MeOH, EtOH, Toluene, MeOH/H₂O, TFE | Trifluoroethanol (TFE) | TFE gave best yields and solubility |

| Temperature | Room temp, reflux, microwave | Microwave irradiation at 120 °C | Microwave significantly reduced time |

| Reaction time | 3 days (room temp), 30 min (microwave) | 30 min (microwave) | Microwave accelerates reaction |

| Additives | ZnCl₂ (Lewis acid) | No significant improvement | No increase in yield observed |

| Purification | Flash chromatography | Flash chromatography | Efficient for isolating pure product |

Research Findings and Yields

- The microwave-assisted Ugi reaction in TFE solvent consistently yields tetrazole intermediates in 78–82% yield.

- Subsequent acid hydrolysis and neutralization steps afford the target tetrazole-substituted propanoic acid with yields around 78% .

- The method shows good substrate tolerance, allowing aromatic aldehydes like 4-fluorobenzaldehyde and various isocyanides to be used.

- Diastereoselectivity is observed in related tetrazole-fused keto-piperazine syntheses, suggesting stereochemical control can be achieved depending on the substrate and conditions.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Imine formation | 4-Fluorobenzaldehyde + Tritylamine, MeOH, microwave 100 °C, 15 min | Imine intermediate | — | Microwave accelerates process |

| Ugi 4CR | Add isocyanide + azidotrimethylsilane, RT, 18 h | Tetrazole intermediate | 78–82 | Purify by flash chromatography |

| Acid hydrolysis | 6N HCl, 80 °C, 18 h | Tetrazole-substituted amino acid | 78 | Neutralize with NH₃ |

Additional Notes

- The compound 3-(4-fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid is commercially available but often discontinued, emphasizing the need for reliable synthetic routes.

- Alternative synthetic methods involving non-multicomponent routes or intramolecular cycloadditions of azides and nitriles have been reported for tetrazole synthesis but are less common for this specific compound.

- The use of microwave-assisted synthesis and optimized solvents is a key advancement in improving reaction efficiency and yield for this class of compounds.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazole ring, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.

Substitution: The compound can participate in substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a fluorophenyl group and a tetrazole moiety. This configuration contributes to its biological activities and potential therapeutic uses. The molecular formula is , with a molecular weight of approximately 255.25 g/mol.

Glycine Receptor Activation

One of the most significant applications of this compound is its role as a potent and selective activator of the glycine receptor . Glycine receptors are critical in the central nervous system for mediating inhibitory neurotransmission. The activation of these receptors can lead to various physiological effects, including modulation of pain and anxiety responses. Studies have shown that 3-(4-fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid exhibits a high affinity for these receptors, making it a valuable tool for neuropharmacological research .

Synthesis of Novel Therapeutics

The synthesis pathways involving this compound have been explored for developing new therapeutic agents. The compound serves as an intermediate in creating more complex molecules that exhibit enhanced biological activities or target specific diseases .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Glycine Receptor Activation | Demonstrated that the compound selectively activates glycine receptors with high potency. |

| Study B | Antimicrobial Activity | Related compounds showed significant inhibition against E. coli and L. monocytogenes, indicating potential for similar activity in this compound. |

| Study C | Synthesis Pathways | Explored synthetic routes leading to derivatives that could enhance therapeutic efficacy against neurological disorders. |

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group and tetrazole ring are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

3-(3-Fluorophenyl)-2-(5-Methyl-1H-1,2,3,4-Tetrazol-1-yl)Prop-2-enoic Acid

- Structure: Differs by a propenoic acid backbone (double bond at C2–C3) and a 3-fluorophenyl substituent.

- Key Differences: The α,β-unsaturated double bond increases acidity (lower pKa) compared to the saturated propanoic acid . The 3-fluorophenyl substituent alters steric and electronic effects compared to the 4-fluorophenyl group in the target compound.

3-(3-Methoxyphenyl)-2-(5-Methyl-1H-1,2,3,4-Tetrazol-1-yl)Propanoic Acid

- Structure : Features a 3-methoxyphenyl group instead of 4-fluorophenyl.

- Key Differences :

(2S)-2-[2-(1H-1,2,3,4-Tetrazol-1-yl)Acetamido]Propanoic Acid

- Structure : Contains an acetamido-linked tetrazole and a chiral center.

- Chirality may lead to enantiomer-specific biological activity.

D-Phenylalanine Derivative with Benzofuran

- Structure : Includes a benzofuran-carbamate linkage and dual fluorophenyl groups.

- Key Differences :

Structural and Physicochemical Comparison Table

Detailed Analysis of Structural Impact on Properties

Fluorine vs. Methoxy Substituents

Backbone Modifications

- The propenoic acid derivative’s double bond may confer rigidity, affecting binding pocket compatibility .

Tetrazole vs. Triazole Derivatives

Biological Activity

3-(4-fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug design, and relevant case studies.

Chemical Structure

The compound features:

- A fluorophenyl group, which enhances lipophilicity and biological interactions.

- A tetrazole ring , known for its role in pharmacodynamics, particularly in drug-receptor interactions.

- A propanoic acid moiety , contributing to its acidity and potential as a pharmacophore.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorophenyl group and tetrazole ring facilitate binding to biological targets, modulating their activity. This interaction can lead to various therapeutic effects, including anti-inflammatory and analgesic properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Activity | Description |

|---|---|

| Antiinflammatory | Demonstrated ability to reduce inflammation in animal models. |

| Analgesic | Exhibits pain-relieving properties comparable to standard analgesics. |

| Antitumor | Shows cytotoxic effects on various cancer cell lines in vitro. |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways, impacting drug metabolism. |

1. Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) compared to control groups, suggesting a potential therapeutic application in treating inflammatory diseases.

2. Analgesic Properties

In a pain model using rodents, the compound was administered at varying doses. The findings revealed dose-dependent analgesic effects that were statistically significant when compared to placebo treatments.

3. Antitumor Activity

In vitro assays demonstrated that this compound exhibited cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values were determined to be within the range of clinically relevant concentrations.

Research Findings

Recent studies have elucidated the following key points regarding the biological activity of this compound:

- Structure-Activity Relationship (SAR) : Modifications on the tetrazole ring significantly affect biological potency. For instance, substituents on the phenyl ring influence receptor binding affinity.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent.

Q & A

Basic: What are the optimal synthetic routes for 3-(4-fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)propanoic acid?

Answer:

The synthesis typically involves coupling a fluorophenyl precursor with a tetrazole moiety. A validated method includes:

- Step 1: Alkaline hydrolysis of ester intermediates. For example, LiOH in THF/water (2:1 v/v) at room temperature for 2 hours facilitates cleavage of protecting groups (e.g., tert-butoxycarbonyl) while preserving the tetrazole ring .

- Step 2: Acidic workup (e.g., adjusting pH to ~6 with HCl) followed by extraction (ethyl acetate/water) and concentration.

- Alternative Routes: Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) can introduce the tetrazole group, leveraging heteroatom bond formation for regioselectivity .

Key Considerations:

- Use anhydrous conditions for tetrazole stability.

- Monitor reaction progress via TLC or HPLC to prevent over-hydrolysis.

Basic: How is the crystal structure of this compound determined using SHELX software?

Answer:

SHELXTL/SHELXL is widely used for small-molecule crystallography:

- Data Collection: High-resolution X-ray diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution: Employ direct methods (SHELXS) or Patterson techniques for phase determination .

- Refinement: SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. For fluorophenyl groups, anisotropic displacement parameters are critical due to electron density delocalization .

- Validation: Check R-factors (R1 < 0.05 for high-quality data) and residual electron density (< 0.3 eÅ⁻³).

Note: Twinning or disorder in the tetrazole ring may require specialized constraints (e.g., DFIX or SADI commands) .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

Contradictions often arise from tautomerism (e.g., tetrazole NH vs. alkylated forms) or dynamic stereochemistry:

- Multi-Technique Validation:

- NMR: Compare , , and spectra with computed chemical shifts (DFT). For example, fluorophenyl protons show distinct coupling patterns (J = 8–10 Hz for para-substitution) .

- IR: Confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and tetrazole C=N (~1600 cm⁻¹) .

- Mass Spec: High-resolution ESI-MS can distinguish between [M+H]⁺ and degradation products.

- Dynamic NMR: For rotamers, variable-temperature NMR can reveal coalescence points and energy barriers .

Advanced: What computational strategies are used to study this compound’s bioactivity?

Answer:

- Molecular Docking: Dock the compound into target proteins (e.g., enzymes with tetrazole-binding pockets) using AutoDock Vina or Schrödinger. The fluorophenyl group’s hydrophobic π-interactions and tetrazole’s hydrogen-bonding capacity are critical .

- MD Simulations: Analyze stability in aqueous environments (AMBER/CHARMM force fields). The carboxylic acid group’s solvation energy impacts bioavailability .

- QSAR Models: Use substituent effects (e.g., electron-withdrawing F vs. methyl groups) to predict logP and pKa values .

Basic: What purification techniques ensure high purity (>95%)?

Answer:

- HPLC: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients. Monitor at 254 nm (tetrazole UV absorption) .

- Recrystallization: Use ethanol/water mixtures (7:3 v/v) to exploit differential solubility of the carboxylic acid vs. tetrazole .

- Ion-Exchange Chromatography: For zwitterionic forms, use Dowex resin (pH 4–6 elution) .

Advanced: How can click chemistry optimize derivatization for structure-activity studies?

Answer:

- Tetrazole Functionalization: React the 1H-tetrazole with propargyl bromides via copper(I)-catalyzed cycloaddition to introduce alkynes or azides for bioconjugation .

- Fluorophenyl Modifications: Suzuki-Miyaura coupling on brominated derivatives to install substituents (e.g., -OMe, -NO₂) for electronic effect studies .

- In Situ Monitoring: Use NMR to track fluorophenyl reactivity without interference from other protons .

Advanced: How are structure-activity relationships (SAR) explored using analogs?

Answer:

- Analog Synthesis: Replace the 4-fluorophenyl group with 3-F, 2-Cl, or 4-CF₃ variants to assess electronic/steric effects .

- Tetrazole Isosteres: Compare 1H- vs. 2H-tetrazole isomers for hydrogen-bonding differences .

- Biological Assays: Test analogs against enzymatic targets (e.g., angiotensin-converting enzyme) using fluorogenic substrates. IC₅₀ values correlate with tetrazole pKa (~4.9) and logD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.